![molecular formula C14H22Cl4N2O B4428640 (3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428640.png)
(3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to study the noradrenergic system. DSP-4 is a potent and specific inhibitor of the noradrenergic neurons, which makes it a valuable tool for investigating the role of norepinephrine in various physiological and pathological conditions.
Mechanism of Action
(3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is a selective neurotoxin that specifically targets and destroys noradrenergic neurons by inducing oxidative stress. The mechanism of action of this compound involves the production of reactive oxygen species (ROS) that cause damage to the mitochondrial membrane and DNA. This leads to the activation of apoptotic pathways and the eventual death of the noradrenergic neurons.
Biochemical and physiological effects:
The destruction of noradrenergic neurons by this compound leads to a significant decrease in the levels of norepinephrine in the brain and peripheral tissues. This results in a range of biochemical and physiological effects such as decreased heart rate, blood pressure, and body temperature. This compound also alters the release and metabolism of other neurotransmitters such as dopamine and serotonin, which can have further downstream effects on behavior and physiology.
Advantages and Limitations for Lab Experiments
The main advantage of using (3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in lab experiments is its high selectivity and specificity for noradrenergic neurons. This allows researchers to study the role of norepinephrine in various physiological and pathological conditions with a high degree of precision. However, there are also some limitations to the use of this compound. One of the main limitations is that it can only be used in animal models, which may not always accurately reflect human physiology. Additionally, the effects of this compound can be long-lasting, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of (3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in scientific research. One area of interest is the role of norepinephrine in the regulation of circadian rhythms and sleep. This compound has been shown to disrupt the normal sleep-wake cycle in animal models, and further research in this area could provide insights into the mechanisms underlying sleep disorders. Another area of interest is the role of norepinephrine in the regulation of mood and behavior. This compound has been used to model depression and anxiety in animal models, and further research in this area could provide new targets for the development of novel therapeutics. Finally, the use of this compound in combination with other neurotoxins could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
In conclusion, this compound is a valuable tool for investigating the role of norepinephrine in various physiological and pathological conditions. Its high selectivity and specificity for noradrenergic neurons make it a valuable tool for scientific research, and its use in combination with other neurotoxins could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Scientific Research Applications
(3,5-dichloro-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is widely used in scientific research to study the noradrenergic system. It has been used to investigate the role of norepinephrine in various physiological and pathological conditions such as depression, anxiety, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease. This compound has also been used to study the effects of stress on the noradrenergic system and to investigate the role of norepinephrine in the regulation of sleep and wakefulness.
properties
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c1-19-14-11(6-12(15)7-13(14)16)9-18-8-10-2-4-17-5-3-10;;/h6-7,10,17-18H,2-5,8-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMEHNEMFAOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCC2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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